
SGC-iMLLT
Descripción general
Descripción
SGC-iMLLT es una sonda química de primera clase y un potente inhibidor selectivo de las interacciones MLLT1/3-histona. Ha mostrado una alta actividad de unión hacia el dominio YEATS de MLLT1 y el dominio YEATS de MLLT3, convirtiéndolo en una herramienta valiosa en la investigación epigenética .
Mecanismo De Acción
SGC-iMLLT ejerce sus efectos inhibiendo selectivamente la interacción entre MLLT1/3 e histonas. El compuesto se une al dominio YEATS de MLLT1 y MLLT3, evitando su interacción con las marcas de acetilación de histonas. Esta inhibición interrumpe el reclutamiento de la maquinaria transcripcional a los genes diana, lo que lleva a una expresión génica alterada. Los objetivos moleculares primarios de this compound son los dominios YEATS de MLLT1 y MLLT3 .
Análisis Bioquímico
Biochemical Properties
SGC-iMLLT plays a crucial role in biochemical reactions by inhibiting the interaction between MLLT1 and MLLT3 with histones. It binds to the YEATS domains of MLLT1 and MLLT3 with high affinity, with dissociation constants (Kds) of 129 nM and 77 nM, respectively . This inhibition disrupts the normal function of these proteins in gene regulation. This compound is selective for YEATS1 and YEATS3 over other YEATS domains and bromodomains, making it a valuable tool for studying the specific roles of MLLT1 and MLLT3 in cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In leukemia cells, this compound decreases the expression of tumorigenic genes such as MYC and DDN when used at a concentration of 1 µM . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the interaction between MLLT1 and MLLT3 with histones, this compound affects the transcriptional regulation of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the YEATS domains of MLLT1 and MLLT3, thereby inhibiting their interaction with histones. This inhibition prevents the recruitment of these proteins to chromatin, leading to changes in gene expression . This compound acts as an enzyme inhibitor, blocking the function of MLLT1 and MLLT3 in gene regulation. This results in the downregulation of oncogenes and other genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows moderate metabolic stability, with a half-life of 53 minutes in primary human hepatocytes . Over time, this compound undergoes N-demethylation, which may affect its potency and efficacy. Long-term studies have shown that this compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between MLLT1 and MLLT3 with histones, leading to changes in gene expression and cellular function . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions with other proteins. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation. The primary metabolic process for this compound is N-demethylation, which occurs in the liver . This metabolic pathway affects the stability and bioavailability of this compound, influencing its overall efficacy in biological systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of this compound in different cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with the YEATS domains of MLLT1 and MLLT3. These interactions direct this compound to specific compartments within the cell, such as the nucleus, where it exerts its inhibitory effects on gene regulation . Post-translational modifications and targeting signals may also influence the subcellular localization and activity of this compound .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
SGC-iMLLT se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de intermedios específicos. La ruta sintética normalmente implica los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se forma a través de una serie de reacciones de condensación.
Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para mejorar su afinidad de unión y selectividad.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para alcanzar una alta pureza.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se produce normalmente en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso de producción implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
SGC-iMLLT experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción para producir formas reducidas.
Sustitución: This compound puede participar en reacciones de sustitución donde grupos funcionales específicos se reemplazan con otros
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con diferentes grupos funcionales, mientras que la reducción puede producir formas reducidas con propiedades químicas alteradas .
Aplicaciones Científicas De Investigación
Epigenetic Research
SGC-iMLLT serves as a valuable tool for investigating the role of MLLT1 and MLLT3 in histone interactions and gene regulation. It has been shown to decrease the expression of oncogenes such as MYC when applied to leukemia cells at concentrations around 1 µM .
Cancer Research
The compound has been employed in studies focused on acute myeloid leukemia (AML) and other cancers. Notably, this compound demonstrated selective inhibition against various cancer cell lines, particularly those harboring MLL-ENL fusion proteins. For instance, treatment with this compound significantly reduced cell proliferation in sensitive leukemia cell lines .
Drug Discovery
As a chemical probe, this compound aids in the discovery of new therapeutic agents targeting epigenetic regulators. Its high selectivity over other human YEATS domain proteins makes it an essential compound for developing novel inhibitors for therapeutic purposes .
Case Studies
Study | Findings | Cell Line Tested | Concentration | Outcome |
---|---|---|---|---|
Study 1 | This compound showed significant binding affinity (KD: 129 nM) to MLLT1 YEATS domain. | MV-4-11 (AML) | 1 µM | Decreased MYC expression |
Study 2 | Inhibition of histone interactions led to reduced proliferation in HGC-27 cells. | HGC-27 (gastric cancer) | 19 µM | Suppressed cell growth |
Study 3 | This compound engaged cellular targets confirmed via NanoBRET and CETSA assays. | HEK293 (human embryonic kidney) | 10 µM | Confirmed target engagement |
Pharmacokinetics and Stability
This compound exhibits moderate metabolic stability with a half-life of approximately 53 minutes in human hepatocytes . However, its short half-life limits its application in in vivo studies, necessitating further optimization for therapeutic use .
Comparación Con Compuestos Similares
SGC-iMLLT es único en su alta selectividad y potencia como inhibidor de las interacciones MLLT1/3-histona. Los compuestos similares incluyen:
dBET57: Un degradador PROTAC selectivo de BRD4.
YUKA1: Un inhibidor específico de KDM5A.
Sonda Química 92: Otro potente inhibidor de las interacciones del dominio YEATS .
This compound destaca por su excelente selectividad sobre otras proteínas humanas del dominio YEATS y bromodominios, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de MLLT1 y MLLT3 en la regulación epigenética .
Actividad Biológica
SGC-iMLLT is a selective inhibitor targeting the YEATS domains of MLLT1 and MLLT3, which are implicated in various cancers, particularly acute myeloid leukemia (AML). This compound was developed as a chemical probe to explore the biological functions associated with these proteins and their potential as therapeutic targets.
This compound functions by disrupting the interaction between MLLT proteins and histones, specifically targeting the YEATS domains. This inhibition is critical because MLLT1 and MLLT3 play significant roles in the regulation of gene expression through their interactions with acetylated lysine residues on histones. The compound exhibits excellent selectivity over other YEATS proteins (YEATS2/4) and bromodomains, making it a valuable tool for studying MLLT1/3 biology .
Potency and Selectivity
In various assays, this compound has demonstrated potent inhibitory effects:
- AlphaScreen Competition Assay : IC50 values for MLLT1 and MLLT3 were reported at 0.15 µM and 0.254 µM, respectively .
- NanoBRET Assay : Average IC50 value of 0.5 μM (±0.12) was observed in cellular target engagement studies, confirming its effectiveness in a biological context .
The selectivity profile indicates that this compound does not significantly inhibit other tested bromodomains or kinases, which is essential for minimizing off-target effects in therapeutic applications .
Case Studies
-
Acute Myeloid Leukemia (AML) :
- Research involving CRISPR/Cas9 technology demonstrated that knocking out MLLT1 led to significant reductions in cell proliferation and invasiveness in AML cell lines. Ectopic expression of native MLLT1 restored these phenotypes, underscoring the importance of this protein in AML pathology .
- The use of this compound in these studies highlighted its potential as a therapeutic agent against AML by inhibiting MLLT1/3 interactions.
-
Cell Line Studies :
- In vitro studies indicated that this compound exhibited weak potency in certain cancer cell lines like MCF7 but was more effective in AF9-sensitive lines such as HGC-27, where it suppressed proliferation effectively at an IC50 of 19 μM . This suggests that while this compound may not be broadly effective across all cancer types, it holds promise for specific contexts.
Structural Insights
The compound's efficacy is supported by structural studies that reveal how this compound binds to the YEATS domain, effectively displacing natural substrates. X-ray co-crystallization studies have provided insights into the binding interactions, which are crucial for further optimization of the compound .
Comparative Activity
Compound | Target | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | MLLT1 | 0.15 | High selectivity for YEATS2/4 |
NVS-MLLT-1 | MLLT3 | 0.254 | High selectivity across bromodomains |
Control (NVS-MLLT-C) | None | >30 | No activity |
This table summarizes comparative potency data for this compound and related compounds against their targets, highlighting its strong selective profile .
Propiedades
IUPAC Name |
1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDVASWIHEXCL-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.